molecular formula C11H16N2S B1364161 1-Butyl-3-phenylthiourea CAS No. 6336-01-2

1-Butyl-3-phenylthiourea

Cat. No.: B1364161
CAS No.: 6336-01-2
M. Wt: 208.33 g/mol
InChI Key: MXLMUGKRDLWVJZ-UHFFFAOYSA-N
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Description

1-Butyl-3-phenylthiourea is an organosulfur compound belonging to the versatile class of thiourea derivatives. These compounds are of significant interest in organic synthesis and medicinal chemistry due to their diverse biological activities and utility as molecular scaffolds. Research indicates that thiourea derivatives exhibit a wide range of pharmacological properties, including antibacterial, antioxidant, and anticancer activities . They are also investigated for their enzyme inhibitory potential, such as against acetylcholinesterase and butyrylcholinesterase, which are key targets in neurodegenerative disease research . Furthermore, specific phenylthiourea analogs are recognized as competitive inhibitors of enzymes like phenoloxidase, demonstrating their value in biochemical studies . Beyond pharmacology, thiourea derivatives serve as key precursors in the synthesis of heterocycles, chemosensors for metal ion detection, and are explored in materials science for applications in polymers and as corrosion inhibitors . This product, this compound, is offered for use as a building block in these and other advanced research applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butyl-3-phenylthiourea
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InChI

InChI=1S/C11H16N2S/c1-2-3-9-12-11(14)13-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H2,12,13,14)
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InChI Key

MXLMUGKRDLWVJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCCNC(=S)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H16N2S
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DSSTOX Substance ID

DTXSID50212752
Record name Urea, 1-butyl-3-phenyl-2-thio-
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Molecular Weight

208.33 g/mol
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CAS No.

6336-01-2
Record name N-Butyl-N′-phenylthiourea
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Record name Urea, 1-butyl-3-phenyl-2-thio-
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Record name 3-butyl-1-phenylthiourea
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Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 1-Butyl-3-phenylthiourea

The most common and well-established method for synthesizing N,N'-disubstituted thioureas like this compound involves the reaction between an isothiocyanate and a primary amine.

The synthesis of this compound is typically achieved through the nucleophilic addition of n-butylamine to phenyl isothiocyanate. In this reaction, the lone pair of electrons on the nitrogen atom of n-butylamine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This addition results in the formation of the target thiourea (B124793) derivative. This method is highly efficient for preparing a wide range of both symmetrical and unsymmetrical thioureas. organic-chemistry.orggoogle.com

The general reaction is as follows:

C₆H₅NCS (Phenyl isothiocyanate) + CH₃(CH₂)₃NH₂ (n-Butylamine) → C₆H₅NHC(S)NH(CH₂)₃CH₃ (this compound)

Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing reaction time. Key parameters include the choice of solvent, reaction temperature, and the stoichiometry of the reactants. prismbiolab.com

Solvent Effects: The reaction is typically conducted in an anhydrous, inert organic solvent. Solvents such as methylene chloride or ethyl acetate are commonly used. google.com The choice of solvent can influence the reaction rate and the ease of product isolation.

Temperature Control: The nucleophilic addition is generally exothermic. It is advisable to maintain the reaction temperature between 10-40°C, with a preferred range of 20-30°C to ensure a controlled reaction rate and prevent the formation of side products. google.com

Reagent Stoichiometry: The reactants, phenyl isothiocyanate and n-butylamine, are typically used in equimolar amounts or with a slight excess of one reagent to ensure the complete conversion of the limiting reagent. The specific stoichiometry can be adjusted based on the reactivity of the substrates.

Table 1: Optimization of Traditional Synthesis Conditions

ParameterConditionRationale/Effect
SolventAnhydrous inert solvents (e.g., Ethyl Acetate, Methylene Chloride)Provides a medium for the reactants to interact while remaining unreactive. Prevents unwanted side reactions with water. google.com
Temperature10-40°C (Optimal: 20-30°C)Controls the reaction rate. Lower temperatures prevent side-product formation, while excessively high temperatures are unnecessary for this efficient reaction. google.com
StoichiometryEquimolar amounts of amine and isothiocyanateEnsures efficient conversion of both reactants, maximizing atom economy and simplifying purification.

Post-synthesis, purification is essential to isolate this compound from unreacted starting materials and any byproducts. A common and effective strategy involves precipitation and filtration. After the reaction is complete, the mixture can be cooled, often to around 0°C, which decreases the solubility of the solid product and induces its crystallization or precipitation from the solvent. The solid product is then collected via vacuum filtration and washed with a cold solvent to remove residual impurities. google.com

Green Chemistry Approaches in Thiourea Synthesis

In line with the principles of green chemistry, new methods are being developed to synthesize thioureas under more environmentally benign conditions. These approaches aim to reduce or eliminate the use of hazardous solvents and catalysts. dergipark.org.tr

A highly efficient and environmentally friendly approach for synthesizing thiourea derivatives involves performing the reaction under catalyst-free and solvent-free conditions. rsc.orgresearchgate.net In this method, the amine (n-butylamine) and the isothiocyanate (phenyl isothiocyanate) are mixed directly. researchgate.net The reaction mixture is stirred, often at a slightly elevated temperature (e.g., 60°C), to facilitate the reaction. researchgate.net This protocol offers numerous advantages, including:

Atom Economy: The reaction is a direct addition with 100% atom economy.

Reduced Waste: Elimination of solvents and catalysts significantly reduces chemical waste.

Simplified Work-up: The product is often obtained in high purity by simply washing the reaction mixture with water to remove any unreacted starting materials, followed by filtration. researchgate.net

Another green approach is the use of water as a reaction medium, often referred to as "on-water" synthesis. organic-chemistry.org Performing the reaction of isothiocyanates with amines in an aqueous medium can lead to a facile and sustainable synthesis of unsymmetrical thioureas. organic-chemistry.org Water is a non-toxic, non-flammable, and inexpensive solvent. Product isolation is often simplified as the organic product may precipitate out of the aqueous phase and can be collected by filtration. organic-chemistry.org

Furthermore, deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, are being explored as green catalysts and reaction media for thiourea synthesis. rsc.org Continuous-flow synthesis using an aqueous polysulfide solution has also been developed as a mild and efficient method for producing thioureas. nih.govnih.gov

Table 2: Comparison of Green Synthesis Approaches for Thioureas

ApproachConditionsAdvantages
Catalyst-Free & Solvent-FreeDirect mixing of neat reactants; optional mild heating (e.g., 60°C). researchgate.netHigh atom economy, no solvent waste, simple work-up, high purity products. rsc.orgresearchgate.net
Aqueous Media ("On-Water")Reactants are mixed in water at room temperature.Environmentally benign solvent, simplified product isolation via filtration, avoids toxic organic solvents. organic-chemistry.org
Deep Eutectic Solvents (DES)Use of DES (e.g., Choline chloride/SnCl₂) as both catalyst and medium. rsc.orgGreen, recyclable solvent/catalyst system, moderate to excellent yields. rsc.org

Mechanochemical Synthesis and Resonant Acoustic Mixing (RAM) Technologies

Mechanochemical methods, which utilize mechanical energy to induce chemical reactions, offer sustainable alternatives to traditional solvent-based syntheses. Ball milling, a common mechanochemical technique, has been effectively employed for the synthesis of thioureas. This solid-state method can proceed under neat (solvent-free) conditions or with the use of minimal amounts of liquid, a technique known as liquid-assisted grinding (LAG). The synthesis of a related compound, tolbutamide (a sulfonylurea), was successfully achieved by milling p-toluenesulfonamide and n-butyl isocyanate with a copper(I) chloride catalyst under LAG conditions, yielding the product efficiently. nih.govresearchgate.net This approach avoids the need for bulk solvents, reduces waste, and can often shorten reaction times.

Resonant Acoustic Mixing (RAM) is a more recent innovation in mechanochemistry that operates without milling media (e.g., balls). chemrxiv.org RAM technology uses low-frequency acoustic energy to create a uniform shear field, enabling rapid and efficient mixing and reaction of solids and liquids. nih.govopenreview.net This method has been applied to various catalytic organic reactions, including copper-catalyzed couplings. researchgate.net The absence of milling media simplifies the reaction setup and scale-up process. openreview.netbham.ac.uk For the synthesis of this compound, RAM could provide a scalable and efficient solvent-free alternative to conventional methods, proceeding via the reaction of phenyl isothiocyanate and n-butylamine.

Table 1: Comparison of Mechanochemical Conditions for Analogous Urea/Thiourea Syntheses
MethodReactantsCatalyst/AdditiveTimeYieldReference
Ball Milling (LAG)p-Toluenesulfonamide, n-Butyl isocyanateCuCl (5 mol%), Nitromethane30 min>99% researchgate.net
Ball Milling (LAG)p-Toluenesulfonamide, Cyclohexyl isocyanateCuCl (5 mol%), Nitromethane2 hoursQuantitative nih.gov
RAM (LAG)p-Toluenesulfonamide, n-Butyl isocyanateCuCl (5 mol%), Nitromethane30 min>99% researchgate.net
RAM Photochemistry4-Iodotoluene, Triethyl phosphiteCs₂CO₃, SiO₂, DMSO3 hoursHigh nih.gov

Derivatization Strategies and Advanced Structural Modifications

Introduction of Heterocyclic Moieties and Fused Ring Systems

The this compound scaffold serves as a versatile precursor for the synthesis of more complex molecules incorporating heterocyclic rings, which are significant in medicinal chemistry. tandfonline.com A common strategy involves modifying the phenyl ring with a reactive group that can undergo cyclization. For instance, 1-(4-acetylphenyl)-3-phenylthiourea can be converted into an enaminone, which then reacts with binucleophiles like hydrazine hydrate or phenylhydrazine to form pyrazole-containing phenylthiourea (B91264) derivatives. tandfonline.commdpi.com Similarly, reactions with other reagents can lead to the introduction of thiazole and pyran ring systems. tandfonline.com

The thiourea moiety itself can participate in cyclization reactions to form fused ring systems. Intramolecular reactions, such as Michael additions, are a powerful tool for constructing bridged and fused bicyclic structures from appropriately designed precursors. nih.govnih.gov While direct examples starting from this compound are specific to patented claims, the general principle involves creating a tethered nucleophile and electrophile within the same molecule to facilitate ring closure, leading to diverse and complex polycyclic architectures. nih.govchemrxiv.org

Table 2: Examples of Heterocyclic Moieties Introduced onto a Phenylthiourea Core
Starting Material DerivativeReagent(s)Resulting HeterocycleReference
1-(4-(3-(dimethylamino)acryloyl)phenyl)-3-phenylthioureaHydrazine HydratePyrazole tandfonline.com
1-(4-(3-(dimethylamino)acryloyl)phenyl)-3-phenylthioureaPhenylhydrazineN-Phenylpyrazole tandfonline.com
1-(4-(3-(dimethylamino)acryloyl)phenyl)-3-phenylthiourea2-AminothiazoleThiazole tandfonline.com
1-(5-acetyl-4-methylthiazol-2-yl)-3-phenylthioureaHydrazonoyl Chlorides1,3,4-Thiadiazole researchgate.net
1-(5-acetyl-4-methylthiazol-2-yl)-3-phenylthioureaEthyl Chloroacetate1,3-Thiazolidin-4-one researchgate.net

N-Alkylation and Acylation Reactions for Diversification

The nitrogen atoms of the thiourea group in this compound possess nucleophilic character, allowing for further functionalization through alkylation and acylation reactions. N-acylation, in particular, is a widely used strategy to synthesize N-acylthiourea derivatives, which have their own distinct chemical and biological properties. nih.gov This transformation is typically achieved by reacting the parent thiourea with an acyl chloride or acid anhydride, often in the presence of a base. rsc.orgjppres.com For example, N-phenylthiourea can be reacted with 2,4-dichlorobenzoyl chloride in the presence of triethylamine to yield the corresponding N-benzoyl-N'-phenylthiourea derivative. rsc.org This reaction introduces a carbonyl group adjacent to one of the nitrogen atoms, significantly altering the electronic properties and hydrogen-bonding capabilities of the molecule.

N-alkylation offers another route for diversification, though it can be more complex due to the presence of two N-H bonds and the sulfur atom, all of which can potentially react. Selective alkylation at one of the nitrogen atoms would require careful control of reaction conditions and potentially the use of protecting groups to achieve the desired regioselectivity.

Synthesis and Reactivity of Oxidized Thiourea Species

The sulfur atom in this compound is susceptible to oxidation, leading to a variety of products depending on the oxidant and reaction conditions. researchgate.net A common and significant transformation is the oxidative conversion of thioureas into their corresponding ureas. niscpr.res.in This can be accomplished using various oxidizing agents, such as cetyltrimethylammonium permanganate (CTAP) or pyridinium chlorochromate (PCC). niscpr.res.ingsconlinepress.com The oxidation of substituted phenylthioureas with CTAP has been shown to proceed through a proposed cyclic intermediate in the rate-determining step, ultimately yielding the respective phenylurea. niscpr.res.in

Other oxidation products are also possible. Depending on the strength and nature of the oxidizing agent, thioureas can be converted to disulfides, sulfinic acids, or sulfonic acids. researchgate.net The formation of these oxidized species represents a significant chemical transformation, converting the "soft" sulfur center into a "harder" oxygen-containing group (in the case of ureas) or a more oxidized sulfur center. These oxidized derivatives exhibit different reactivity and physical properties compared to the parent thiourea.

Table 3: Products from the Oxidation of Phenylthiourea Derivatives
Thiourea DerivativeOxidizing AgentMajor ProductReference
PhenylthioureaCetyltrimethylammonium Permanganate (CTAP)Phenylurea niscpr.res.in
PhenylthioureaPyridinium Chlorochromate (PCC)Formimidine Dihydrochloride (after hydrolysis) gsconlinepress.com
ThioureaHydrogen PeroxideUrea, Sulfur, SO₄²⁻ researchgate.net
ThioureaChlorine DioxideFormamidine Sulfinic Acid researchgate.net

Coordination Chemistry and Supramolecular Assembly

Ligand Design Principles and Chelation Properties of Thiourea (B124793) Moieties

Thiourea derivatives, including 1-Butyl-3-phenylthiourea, are considered excellent ligands in coordination chemistry. nih.gov The core of their utility lies in the thioamide moiety [-NH-C(S)-NH-], which contains both soft (sulfur) and hard (nitrogen) donor atoms. This dual nature allows them to coordinate with a wide range of transition metals. nih.govrsc.org

The design principles for ligands based on thiourea focus on the electronic and steric effects of the substituents on the nitrogen atoms. In this compound, the butyl and phenyl groups can influence the solubility, stability, and geometry of the resulting metal complexes. The flexibility of the thiourea backbone allows it to adopt various conformations, facilitating coordination. rsc.org These ligands can act as monodentate, typically through the sulfur atom, or as bidentate chelating agents, coordinating through both sulfur and one of the nitrogen atoms. mdpi.commdpi.com This chelation results in the formation of a stable four, five, or six-membered ring, which enhances the thermodynamic stability of the metal complex, an effect known as the chelate effect. mdpi.com

Formation and Spectroscopic Characterization of Metal Complexes

The synthesis of transition metal complexes with this compound ligands generally involves the reaction of the thiourea derivative with a metal salt in a suitable solvent. A common method is to dissolve the thiourea ligand in a solvent like methanol or acetone and then add a solution of the metal chloride or acetate. materialsciencejournal.orgksu.edu.tr The reaction mixture is typically stirred for a period, often at room temperature, to allow for the formation of the complex, which may precipitate out of the solution. materialsciencejournal.org

For instance, platinum(II) complexes can be synthesized by reacting a precursor chloro complex, such as [PtCl2(L-L)], with two moles of the thiourea ligand in the presence of a base like NaOH. mdpi.com Similarly, complexes of other transition metals such as copper(II), nickel(II), and cobalt(II) can be prepared by reacting the corresponding metal chloride with the thiourea ligand in a 1:2 metal-to-ligand molar ratio. materialsciencejournal.orgresearchgate.net

The coordination mode of this compound to a metal center is primarily elucidated using spectroscopic techniques, particularly infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, often confirmed by X-ray crystallography. mdpi.commdpi.com Thiourea derivatives can coordinate as a neutral molecule or as a deprotonated anion. mdpi.com

Monodentate Coordination: The ligand can bond to a metal ion solely through its sulfur atom (κ¹S). This is often observed in complexes where the reaction is carried out without a base. mdpi.com Evidence for this mode comes from IR spectroscopy, where the ν(C=S) stretching frequency shifts to a lower wavenumber upon coordination, while the ν(N-H) band remains largely unchanged. mdpi.com

Bidentate Chelation: In the presence of a base, the thiourea ligand can be deprotonated and coordinate as a bidentate chelating agent through both the sulfur and a nitrogen atom (κ²S,N). mdpi.commdpi.com This is indicated in the IR spectrum by the disappearance of the ν(N-H) absorption band and a significant shift in the ν(C=S) band. mdpi.com

The geometry of the resulting metal complexes can vary widely, including square planar, tetrahedral, and octahedral configurations, depending on the metal ion, its oxidation state, and the other ligands present. rsc.orgmaterialsciencejournal.org For example, Pd(II) and Pt(II) complexes with thiourea ligands often exhibit a distorted square planar geometry. rsc.orgmdpi.com Copper(I) complexes can form binuclear structures where the sulfur atom bridges two metal centers (μ-S). researchgate.net

Table 1: Spectroscopic Data for Thiourea Ligand Coordination
Spectroscopic TechniqueObservation for Monodentate (κ¹S) CoordinationObservation for Bidentate (κ²S,N) ChelationReference
Infrared (IR) Spectroscopy Shift of ν(C=S) band to lower frequency (e.g., 11-42 cm⁻¹). The ν(N-H) band remains present.Disappearance of the ν(N-H) band. Significant shift in the ν(C=S) band. mdpi.commdpi.com
¹H NMR Spectroscopy The N-H proton signal remains present, may show a downfield shift.The N-H proton signal disappears due to deprotonation. mdpi.commdpi.com

Supramolecular Interactions and Crystal Engineering

In the solid state, this compound and its metal complexes exhibit extensive supramolecular architectures governed by intermolecular interactions, most notably hydrogen bonds. The N-H groups of the thiourea moiety act as hydrogen bond donors, while the sulfur atom is an effective hydrogen bond acceptor.

The most common hydrogen bonding motif involves the formation of centrosymmetric dimers through pairs of N-H···S hydrogen bonds, creating an R²₂(8) graph set motif. nih.govnih.gov These dimers can then be further linked by other N-H···S hydrogen bonds, extending the structure into one-dimensional chains, two-dimensional layers, or even complex three-dimensional networks. nih.govnih.govresearchgate.net

Table 2: Common Hydrogen Bonding Patterns in Thiourea Derivatives
Hydrogen Bond TypeDescriptionResulting Supramolecular StructureReference
N-H···S Interaction between the amide proton and the sulfur atom of a neighboring molecule.Centrosymmetric dimers (R²₂(8) motif), chains, layers, 3D networks. nih.govnih.gov
N-H···O (In acylthioureas) Intramolecular interaction between the amide proton and a carbonyl oxygen.Stabilized six-membered pseudo-ring. cardiff.ac.uk
N-H···N (In derivatives with additional N atoms, e.g., pyridyl) Interaction between the amide proton and a heterocyclic nitrogen.Dimers, chains, sheets. researchgate.net

Influence of Steric Effects on Self-Assembly and Packing Arrangements

The self-assembly and crystal packing of thiourea derivatives are significantly directed by the nature of their substituent groups. In this compound, the presence of a flexible n-butyl group and a rigid phenyl group at opposite ends of the thiourea backbone introduces distinct steric demands that influence how the molecules arrange themselves in the solid state.

While specific crystallographic studies on this compound are not extensively documented in the cited literature, valuable insights can be drawn from the analysis of closely related structures, such as N,N-di-n-butyl-N′-phenylthiourea. In this latter molecule, the presence of two butyl groups leads to a specific spatial arrangement. The phenyl substituent is twisted with respect to the central N—C—S—N plane, with a reported torsion angle of 55.54 (16)°, while the two butyl substituents are found to be completely staggered nih.gov. This conformation minimizes steric hindrance between the bulky substituents.

The crystal structure of N,N-di-n-butyl-N′-phenylthiourea reveals the formation of hexameric ring assemblies in the solid state nih.gov. This arrangement is a direct consequence of the steric bulk of the substituents, which guides the molecules to pack in a manner that accommodates their size and shape. It is plausible that the single butyl and phenyl groups in this compound would similarly play a crucial role in dictating its supramolecular assembly, likely leading to distinct packing motifs governed by a balance of hydrogen bonding involving the thiourea core and van der Waals interactions of the hydrocarbon substituents. The interplay between the flexible butyl chain and the planar phenyl ring would be a key determinant of the final crystal lattice.

Table 1: Comparison of Steric Effects in Phenylthiourea (B91264) Derivatives

CompoundSubstituent GroupsObserved Supramolecular AssemblyReference
N,N-di-n-butyl-N′-phenylthioureaTwo n-butyl groups, one phenyl groupHexamer ring assemblies nih.gov
N,N,N′-tribenzylthioureaThree benzyl groupsInfinite chains nih.gov
N-methyl-N,N′-diphenylthioureaOne methyl group, two phenyl groupsHydrogen-bonded pairs nih.gov

Exploration of Porous Crystal Structures and Advanced Material Applications

The design and synthesis of porous crystalline materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), is a rapidly growing field of materials science due to their potential applications in gas storage, separation, and catalysis. The ability of molecules to form predictable and robust networks through self-assembly is fundamental to the creation of these materials.

Thiourea derivatives, with their capacity for hydrogen bonding and coordination with metal centers, are promising building blocks for the construction of supramolecular assemblies. The directional nature of the N-H···S hydrogen bonds, in particular, can be exploited to guide the formation of extended networks.

However, based on the available scientific literature, the exploration of this compound specifically for the development of porous crystal structures and its applications in advanced materials is an area that remains largely uncharted. While the fundamental principles of supramolecular chemistry suggest that this molecule could potentially form ordered, porous architectures under specific crystallization conditions or through co-crystallization with other molecules, dedicated research to achieve this and explore subsequent applications has not been reported in the provided sources. The steric influence of the butyl and phenyl groups, which plays a significant role in the kinetic and thermodynamic control of crystal formation, would be a critical factor in any attempt to generate porous frameworks from this particular thiourea derivative. Further investigation is required to determine if this compound or its derivatives can be utilized as synthons for the rational design of functional porous materials.

Biological Activities and Mechanistic Elucidation

Enzyme Inhibition Studies

Thiourea (B124793) derivatives have been identified as potent inhibitors of several classes of enzymes, which is central to their therapeutic potential.

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are crucial enzymes in the regulation of cholinergic neurotransmission. frontiersin.org Their inhibition is a key therapeutic strategy for conditions like Alzheimer's disease. nih.govnih.gov While specific studies on 1-Butyl-3-phenylthiourea are limited, research on related thiourea derivatives has shown promising inhibitory activities. For instance, a series of 1-acetyl-3-aryl thiourea derivatives were synthesized and evaluated as cholinesterase inhibitors, with some compounds showing significant activity. researchgate.net Similarly, other research has identified various natural and synthetic compounds, including those with thiourea-like structures, as inhibitors of both AChE and BChE. nih.govnih.gov The mechanism of inhibition often involves binding to the active or peripheral anionic sites of the enzymes. mdpi.commdpi.com

Kinase Inhibition: Epidermal Growth Factor Receptor (EGFR) Kinase, Protein Tyrosine Kinases (PTKs), Receptor Tyrosine Kinases (RTKs), Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2)

Kinases, particularly those in the Epidermal Growth Factor Receptor (EGFR) family, are critical targets in cancer therapy due to their role in cell proliferation and survival. nih.govnih.gov Phenylthiourea (B91264) derivatives have been investigated for their potential to inhibit these enzymes. One study on N-(4-t-butylbenzoyl)-N'-phenylthiourea, a derivative, demonstrated its potential as an anticancer candidate by targeting EGFR. jppres.com In silico tests predicted that this compound was more cytotoxic at the EGFR than at the SIRT1 receptor. jppres.com This aligns with broader research indicating that thiourea derivatives can effectively inhibit the growth of various tumor cells by targeting receptor tyrosine kinases like EGFR and HER-2. jppres.com

Topoisomerase Inhibition: DNA Gyrase, Topoisomerase II, and Topoisomerase IV

Topoisomerases are essential enzymes that manage the topology of DNA and are validated targets for antibacterial and anticancer drugs. mdpi.commdpi.com Thiourea-containing compounds have been explored as novel bacterial topoisomerase inhibitors (NBTIs). These agents can target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govnih.gov Some tricyclic NBTIs with an amide linkage have shown potent dual-target inhibition of both enzymes. nih.govnih.gov The mechanism often involves stabilizing the enzyme-DNA cleavage complex, which can lead to single or double-stranded DNA breaks. mdpi.commdpi.com Certain NBTIs have also unexpectedly demonstrated activity against human topoisomerase IIα (TOP2α), suggesting a potential for anticancer applications. nih.govnih.gov

Modulation of Other Enzymatic and Receptor Targets

Beyond the major enzyme classes, phenylthiourea (PTU) itself is a well-documented inhibitor of phenoloxidase, a key enzyme in melanization. nih.gov Studies have shown that PTU acts as a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase, with an inhibition constant (Ki) estimated at 0.21 ± 0.09 µM. nih.gov

Anticancer Research

The cytotoxic properties of thiourea derivatives have been extensively evaluated against a multitude of cancer cell lines, revealing their potential as anticancer agents.

Cytotoxic Efficacy against Diverse Cancer Cell Lines

A significant body of research confirms the cytotoxic activity of 1,3-disubstituted thiourea derivatives against various cancer cells. nih.govnih.gov Studies have shown that these compounds can be highly effective against human colon cancer (SW480, SW620), prostate cancer (PC3), and leukemia (K-562) cell lines, often with greater potency than the reference drug cisplatin. nih.govnih.gov For example, derivatives incorporating 3,4-dichloro- and 4-CF3-phenyl substituents have displayed high activity, with IC50 values ranging from 1.5 to 8.9 µM. nih.gov The mechanisms underlying this cytotoxicity often involve the induction of apoptosis. nih.gov Another study identified 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea as a particularly promising agent, showing strong cytotoxic effects against SW480, SW620, and K-562 cell lines. biointerfaceresearch.com

The table below summarizes the cytotoxic activity of selected phenylthiourea derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW480 (Human Colon Cancer)9.0 biointerfaceresearch.com
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW620 (Metastatic Colon Cancer)1.5 biointerfaceresearch.com
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaK-562 (Chronic Myelogenous Leukemia)6.3 biointerfaceresearch.com
N-(4-t-butylbenzoyl)-N'-phenylthioureaMCF-7 (Breast Cancer)12.5 jppres.com
N-(4-t-butylbenzoyl)-N'-phenylthioureaT47D (Breast Cancer)39.5 jppres.com
N-(4-t-butylbenzoyl)-N'-phenylthioureaHeLa (Cervical Cancer)43.2 jppres.com
Platinum(II) complex with 1-Benzyl-3-phenylthioureaMCF-7 (Breast Cancer)10.96 - 78.90 mdpi.com

Induction of Apoptosis and Regulation of Cell Cycle Progression

Thiourea derivatives have demonstrated notable effects on programmed cell death, or apoptosis, and the regulation of the cell cycle in cancer cells. Research into compounds structurally related to this compound reveals a consistent pattern of cytotoxicity against various cancer cell lines, leading to apoptosis. For instance, a novel synthetic 1,3-phenyl bis-thiourea compound, named "41J," has been shown to be cytotoxic to multiple cancer cell lines at nanomolar concentrations. The mode of cell death induced by this compound is apoptosis, which is preceded by a prolonged mitotic arrest lasting approximately 11 hours. This arrest in the prometaphase stage of mitosis is a critical precursor to the apoptotic process.

The regulation of the cell cycle is intricately linked to the induction of apoptosis by these compounds. Treatment with 41J leads to a robust cell cycle arrest, which is accompanied by the upregulation of mitotic transcripts. A key indicator of this mitotic arrest is the stabilization and upregulation of cyclin B1, a crucial protein for the progression of mitosis. The inability of the cell to proceed past prometaphase, coupled with major spindle abnormalities, ultimately triggers the apoptotic cascade. This process, where cell death is a consequence of failed mitosis, is often referred to as mitotic catastrophe. Furthermore, studies on other thiourea derivatives have highlighted their ability to interfere with the cell cycle by targeting key regulatory proteins. For example, N-(4-t-butylbenzoyl)-N'-phenylthiourea has been shown to interact with the epidermal growth factor receptor (EGFR) and silent mating type information regulation-1 (SIRT1), both of which play roles in cell cycle regulation and survival. The disabling of the tumor-suppressing function of the p53 gene, which is a key regulator of the cell cycle, is another mechanism by which these compounds can exert their anticancer effects.

The following table summarizes the effects of a related thiourea derivative on various cancer cell lines.

Cell LineType of CancerEffect
MCF-7Breast CancerCytotoxic Activity
T47DBreast CancerCytotoxic Activity
HeLaCervical CancerCytotoxic Activity
SW480, SW620Colon CancerHighly Cytotoxic
PC3Prostate CancerHighly Cytotoxic
K-562LeukemiaHighly Cytotoxic
HTB-140GlioblastomaCytotoxic Activity
A549Lung CancerCytotoxic Activity

Anti-angiogenic Potential

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The inhibition of angiogenesis is therefore a key strategy in cancer therapy. While direct studies on the anti-angiogenic potential of this compound are limited, research on related compounds and classes of molecules suggests that it may possess such activity. For instance, homoisoflavonoids, which share some structural similarities with phenyl-containing compounds, have demonstrated anti-angiogenic effects. These compounds have been shown to inhibit ocular neovascularization, a process analogous to tumor angiogenesis.

The mechanism of anti-angiogenic action often involves the targeting of specific signaling pathways and enzymes that are crucial for the proliferation and migration of endothelial cells, the cells that line blood vessels. Studies on other small molecules have identified targets such as ferrochelatase (FECH) and soluble epoxide hydrolase (sEH) as being involved in the inhibition of angiogenesis. Furthermore, the S1P-S1PR3 axis has been identified as a promising target for anti-angiogenic strategies. Antagonizing this pathway has been shown to reduce angiogenesis, highlighting a potential mechanism that could be explored for thiourea derivatives. The synthesis of compounds like (E)-3-(3-methoxyphenyl)propenoic acid and their demonstrated anti-angiogenic activity further supports the potential for phenyl-containing small molecules to inhibit this process.

Molecular Pathways Involved in Anticancer Mechanisms

The anticancer effects of this compound and its derivatives are mediated through the modulation of several key molecular pathways. A primary mechanism identified for a related compound, 41J, is the inhibition of microtubule polymerization. Microtubules are essential components of the cytoskeleton and play a central role in mitosis. By directly interfering with tubulin polymerization, 41J disrupts the formation of the mitotic spindle, leading to prometaphase arrest and subsequent apoptosis. This mechanism is similar to that of established tubulin-binding agents used in chemotherapy.

In addition to targeting the cytoskeleton, thiourea derivatives can also affect crucial signaling pathways involved in cancer cell proliferation and survival. The Wnt/β-catenin signaling pathway, which is often dysregulated in cancer, has been identified as a target for some thiourea derivatives. Inhibition of this pathway can suppress the proliferation and migration of cancer cells. Another important target is the K-Ras protein, a key component of the RAS/MAPK pathway, which is frequently mutated in various cancers. Biphenyl thiourea derivatives have been shown to inhibit the growth of lung cancer cells by blocking K-Ras.

Furthermore, the epidermal growth factor receptor (EGFR) and sirtuins, such as SIRT1, are also implicated in the anticancer mechanisms of thiourea compounds. EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades that promote cell proliferation and survival. SIRT1, a histone deacetylase, is involved in gene expression, metabolic control, and cell survival. By targeting these molecules, compounds like N-(4-t-butylbenzoyl)-N'-phenylthiourea can exert cytotoxic effects on cancer cells.

Antimicrobial Research

Broad-Spectrum Antibacterial Activity

Thiourea derivatives have been recognized for their potential as antimicrobial agents, exhibiting activity against a range of bacteria. Substituted phenylthioureas, in particular, have been found to be potent against various bacterial strains. The antibacterial efficacy of these compounds is often influenced by the nature and position of substituents on the phenyl ring. For instance, the presence of electron-withdrawing groups, such as halogens, has been shown to enhance antibacterial activity. Dichloro and methoxy substitutions on the aryl group have also resulted in significant antibacterial effects.

Research has demonstrated the activity of thiourea derivatives against both Gram-positive and Gram-negative bacteria. Some pyridazine derivatives carrying thiourea moieties exhibit potent inhibitory activity against Staphylococcus aureus and Escherichia coli. Similarly, 1-aroyl-3-arylthioureas have shown moderate to potent activity against different bacterial strains, including strains of E. coli that are resistant to standard drugs. The antibacterial mechanism of some thiourea analogs is proposed to involve the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.

The following table provides a summary of the antibacterial activity of various substituted phenylthioureas against different bacterial strains.

Compound TypeBacterial StrainActivity
Pyridazine derivatives with thiourea moietiesStaphylococcus aureus, Escherichia coliPotent inhibitory activity
1-Aroyl-3-arylthioureasEscherichia coli (drug-resistant strains)Moderate to potent activity
1-Allyl-3-benzoylthiourea analogsMethicillin-resistant S. aureus (MRSA)Inhibitory activity
Substituted phenylthioureasSamonella typhimurium, NitrobacterAntimicrobial activity

Antifungal Properties

In addition to their antibacterial effects, thiourea derivatives have also demonstrated significant antifungal properties. Several studies have highlighted the efficacy of these compounds against various fungal pathogens. For instance, novel aroyl, thiophenoyl, morpholinoyl, and butanoyl thiourea derivatives containing a thiazole moiety exhibit broad-spectrum antifungal activity. The antifungal activity of 1-(isomeric fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas has been noted to be even better than their antibacterial activity.

Imidazole-substituted thiourea derivatives have shown excellent antifungal activity against fungal strains such as Candida albicans and Aspergillus niger. Some of these derivatives exhibited activity comparable or even superior to the standard antifungal drug fluconazole. Thiourea derivatives of 2-thiophenecarboxylic acid have also been evaluated for their antifungal activity against nosocomial strains of Candida auris, a multidrug-resistant fungal pathogen. The ortho-methylated derivative, in particular, showed the highest antifungal activity with a notable inhibitory effect on biofilm growth and microbial adherence. Furthermore, novel nopol-derived 1,3,4-thiadiazole-thiourea compounds have exhibited broad-spectrum antifungal activity against several plant pathogenic fungi.

The table below summarizes the antifungal activity of different thiourea derivatives against various fungal strains.

Compound TypeFungal StrainActivity
Imidazole-substituted derivativesCandida albicans, Aspergillus nigerExcellent antifungal activity
Aroyl, thiophenoyl, morpholinoyl, and butanoyl thiourea derivatives with a thiazole moietyVarious fungiBroad-spectrum antifungal activity
1-(isomeric fluorobenzoyl)-3-(isomeric fluorophenyl)thioureasVarious fungiGood antifungal activity
Thiourea derivatives of 2-thiophenecarboxylic acidCandida aurisNotable inhibitory effect on biofilm growth
Nopol-derived 1,3,4-thiadiazole-thiourea compoundsFusarium oxysporum, Cercospora arachidicola, Physalospora piricola, Alternaria solani, Gibberella zeae, Rhizoeotnia solani, Bipolaris maydis, Colleterichum orbicalareBroad-spectrum antifungal activity

Proposed Mechanisms of Antimicrobial Action: Membrane Disruption, Enzyme Inhibition, and Ionophore Activity

The antimicrobial effects of thiourea derivatives are believed to be mediated through several mechanisms of action. One of the primary proposed mechanisms is the disruption of the microbial cell membrane. Antimicrobial agents that act on the cell membrane can cause lysis and cell death. This mechanism is advantageous as it can circumvent common resistance mechanisms such as enzymatic degradation and drug export. The interaction of cationic antimicrobial peptides with the negatively charged bacterial membrane leads to membrane permeabilization and disruption. This disruption can result in the leakage of cytoplasmic contents and ultimately, cell death.

Enzyme inhibition is another key mechanism by which thiourea derivatives may exert their antimicrobial effects. As mentioned previously, these compounds have been proposed to inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair. The inhibition of these enzymes would lead to a cessation of bacterial growth and proliferation.

While not as extensively studied for thiourea derivatives, ionophore activity is another potential mechanism of antimicrobial action. Ionophores are molecules that can transport ions across lipid membranes. By disrupting the natural ion gradients across the cell membrane, ionophores can interfere with essential cellular processes, leading to cell death. The ability of some antimicrobial agents to form pores or channels in the cell membrane, as seen with Amphotericin B, allows for the passage of ions, which disrupts the cell's internal environment.

Strategies for Overcoming Bacterial Resistance

The rise of antimicrobial resistance (AMR) presents a significant challenge to global health, necessitating the development of novel therapeutic agents that can circumvent existing resistance mechanisms. Bacteria have evolved various strategies to resist antibiotics, including enzymatic degradation of the drug, modification of the drug's target site, reduced cellular permeability, and active efflux of the drug from the bacterial cell.

One promising strategy to combat AMR is the development of antibacterial molecules with novel chemical scaffolds that are not recognized by existing resistance mechanisms. Thiourea derivatives have emerged as a class of compounds with significant potential in this area. Since resistance is often caused by mutations in bacterial drug targets, such as the transpeptidase enzyme (PBP2a) in methicillin-resistant Staphylococcus aureus (MRSA), molecules with entirely new structures can present new targets or interact with existing ones in a way that bypasses this resistance. researchgate.net

Research into novel thiourea derivatives has demonstrated their effectiveness against drug-resistant bacteria. For instance, a specific thiourea derivative, designated as TD4, has shown potent antibacterial activity against several MRSA strains with a minimum inhibitory concentration (MIC) ranging from 2–16 µg/mL. researchgate.netnih.gov Mechanistic studies revealed that TD4 acts by disrupting the NAD+/NADH homeostasis within the bacterial cell, which in turn compromises the integrity of the cell wall. researchgate.net This mode of action is distinct from many conventional antibiotics and highlights the potential for thiourea derivatives to serve as lead compounds for developing new agents to treat infections caused by resistant pathogens. nih.gov By targeting different cellular pathways, such compounds can overcome the defenses that bacteria have developed against traditional drugs.

Other Investigated Biological Activities

Neuroprotective Potential

Neurodegenerative disorders such as Alzheimer's disease are characterized by complex pathologies, including oxidative stress, inflammation, and the aggregation of proteins, which lead to neuronal damage. nih.gov Consequently, there is significant interest in identifying multi-target agents that can address these interconnected pathways. Thiourea derivatives have been identified as a class of compounds with potential therapeutic applications for Alzheimer's disease. researchgate.netmdpi.com

While direct studies on this compound are limited, research on structurally related compounds has provided evidence of neuroprotective effects. In one study, a series of thiourea derivatives based on a 2-aminothiazole scaffold were synthesized and evaluated for their potential against Alzheimer's disease. nih.gov Selected compounds from this series demonstrated significant neuroprotective effects against hydrogen peroxide (H₂O₂)-induced damage in a PC12 neuronal cell line. Specifically, at a concentration of 10 µM, the thiourea derivative identified as 6e showed a protective effect of 40.4% against oxidative stress-induced cell death. nih.gov These findings suggest that the thiourea scaffold may contribute to the protection of neuronal cells from oxidative damage, a key factor in neurodegeneration. Further investigations have pointed to the potential of thiourea-containing compounds to act as multifunctional agents by inhibiting cholinesterase enzymes and preventing the aggregation of β-amyloid proteins. researchgate.net

Antioxidant Properties and Radical Scavenging Activity

The thiourea moiety is known to contribute to the antioxidant and radical scavenging properties of molecules. The ability of these compounds to donate a hydrogen atom is a key aspect of their mechanism for neutralizing free radicals. The antioxidant capacity of several phenylthiourea derivatives has been evaluated using standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical scavenging assays.

Experimental studies on N-phenylthiourea have determined its half-maximal inhibitory concentration (IC₅₀) for DPPH radical scavenging to be 4.82 x 10⁻⁴ M. google.com Another related compound, 1-phenyl-3-(2-pyridyl)-2-thiourea (PPTU), also demonstrated notable radical scavenging ability with IC₅₀ values of 1.3 x 10⁻³ M against DPPH and 1.1 x 10⁻³ M against ABTS radicals. mdpi.com Computational studies suggest that the antioxidant activity of these compounds primarily proceeds through a Hydrogen Atom Transfer (HAT) mechanism. google.commdpi.com The presence of the N-H groups in the thiourea core facilitates the donation of a hydrogen atom to quench free radicals, thus mitigating oxidative stress.

CompoundAssayIC₅₀ Value (M)
N-phenylthioureaDPPH4.82 x 10⁻⁴
1-phenyl-3-(2-pyridyl)-2-thiourea (PPTU)DPPH1.3 x 10⁻³
ABTS1.1 x 10⁻³

Antitubercular Investigations

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) strains complicates treatment and underscores the urgent need for new antitubercular drugs. Phenylthiourea derivatives have been identified as a promising class of compounds with significant activity against M. tuberculosis. nih.gov

A key advantage of the phenylthiourea series is its efficacy against intracellular bacteria. nih.gov M. tuberculosis is an intracellular pathogen that resides within macrophages, and compounds that can effectively target the bacteria in this environment are highly valuable. Studies have shown that phenylthiourea derivatives exhibit excellent potency against intracellular M. tuberculosis while maintaining good selectivity over eukaryotic cells. nih.gov Furthermore, these compounds were found to be equally active against bacterial strains with mutations in common drug targets like QcrB or MmpL3, suggesting a novel mechanism of action that could be effective against existing drug-resistant strains. nih.gov

The in vitro antimycobacterial activity of various arylthiourea derivatives has been quantified against the H37Ra strain of M. tuberculosis. Several compounds demonstrated potent activity, with MIC values in the sub-microgram per milliliter range.

Compound Structure (Aryl Substituent)MIC (µg/mL) against M. tuberculosis H37Ra
4-Fluoro-3-chloro0.09
4-Bromo0.19
4-Propyl0.19
4-Iodo0.39
4-Butyl0.39

Computational and Theoretical Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-Butyl-3-phenylthiourea and its derivatives, docking simulations are employed to elucidate potential binding modes and affinities with various biological targets.

Thiourea (B124793) derivatives have been the subject of numerous molecular docking studies to investigate their interaction mechanisms with specific proteins. For instance, docking studies on novel thiourea derivatives have been conducted to explore their potential as antituberculosis agents by examining their interactions with mycobacterium tuberculosis proteins. tandfonline.com Similarly, the anti-inflammatory potential of 1-(3-[3-(substituted phenyl) prop-2-enoyl]) phenyl thiourea has been analyzed through docking against targets like Secretory Phospholipase A2 (sPLA2-X), Cyclooxygenase-2 (COX-2), and others, with results indicating the best binding affinity for sPLA2-X. biotech-asia.org

In cancer research, docking simulations of N-(4-t-butylbenzoyl)-N'-phenylthiourea, a related compound, have been performed against the epidermal growth factor receptor (EGFR) and silent mating type information regulation-1 (SIRT1) enzyme, predicting cytotoxic activity. jppres.com The binding affinity of a Bis-(1-(3-Chlorobenzoyl)-3-Phenylthiourea) Cobalt (III) complex with human estrogen receptor alpha (hER alpha) was found to be -9.40 kcal/mol, suggesting its potential as an anticancer candidate. researchgate.net These studies often utilize software like AutoDock Vina and employ methodologies such as the Lamarckian genetic algorithm for the simulations. biotech-asia.orgjppres.comresearchgate.net The analysis of docking results, often visualized using tools like Discovery Studio, reveals key interactions, such as hydrogen bonding, that are crucial for the ligand's binding to the active site of the receptor. biotech-asia.orgnih.gov

Table 1: Examples of Molecular Docking Studies on Phenylthiourea (B91264) Derivatives
DerivativeTarget ProteinBinding Affinity (kcal/mol)Key Findings
Bis-(1-(3-Chlorobenzoyl)-3-Phenylthiourea) Cobalt (III)Human estrogen receptor alpha (hER alpha)-9.40Predicted potential as an anticancer candidate. researchgate.net
1-(3-[3-(substituted phenyl) prop-2-enoyl]) phenyl thioureaSecretory Phospholipase A2 (sPLA2-X)Not SpecifiedIdentified as a significant inhibitor, suggesting potential against inflammatory disorders. biotech-asia.org
N-(4-t-butylbenzoyl)-N'-phenylthioureaEpidermal Growth Factor Receptor (EGFR)Not SpecifiedPredicted to be more cytotoxic at EGFR than SIRT1 receptor. jppres.com

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties and reactivity of molecules like this compound. These methods provide detailed information about the molecule's electronic structure, which governs its chemical behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity.

For thiourea derivatives, DFT calculations have been used to determine the HOMO and LUMO energy levels. For example, in a study of 1-furoyl-3-phenylthiourea, the localization of the HOMO over the sulfur center was identified, indicating the softness of this active site. researchgate.net This finding helps to explain the molecule's selectivity towards certain metal ions. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity, and this parameter has been evaluated for various phenylthiourea derivatives to understand their potential applications, such as in photocatalysis. mdpi.com

From the HOMO and LUMO energies, several key quantum chemical descriptors can be derived, including ionization potential (I), electron affinity (A), chemical hardness (η), and electronegativity (χ). These parameters provide further insights into the molecule's reactivity.

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron from a molecule.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added to a molecule.

Chemical Hardness (η = (I - A) / 2): A measure of the molecule's resistance to change in its electron distribution.

Electronegativity (χ = (I + A) / 2): The power of an atom in a molecule to attract electrons to itself.

Studies on N-phenylthiourea and its analogues have utilized these parameters to evaluate their antioxidant properties. researchgate.net By calculating these values, researchers can compare the reactivity of different derivatives and understand how substitutions on the phenyl ring influence their chemical behavior. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the dynamics of ligand-receptor binding over time. This technique complements the static picture provided by molecular docking.

MD simulations have been applied to study the stability and behavior of complexes formed between thiourea derivatives and their target proteins. For instance, the stability of a docked complex of 1-(3-[3-(substituted phenyl) prop-2-enoyl]) phenyl thiourea with the sPLA2-X receptor was further analyzed using MD simulations, which showed good results for the ligand-receptor complex. biotech-asia.org These simulations can reveal important information about the flexibility of the ligand and the receptor, the role of solvent molecules, and the long-range electrostatic interactions that contribute to binding. Furthermore, MD simulations have been used to trace the interaction profile of substituted N-phenylthiourea derivatives with catechol oxidase, demonstrating how the geometry and interactions are influenced by the position of substituents on the phenyl moiety. researchgate.net

Structure-Activity Relationship (SAR) Modeling and Predictive Analytics

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling are computational approaches used to correlate the chemical structure of a compound with its biological activity. These models are valuable for predicting the activity of new compounds and for guiding the design of more potent analogues.

The biological activity of this compound can be significantly influenced by the nature and position of substituents on the phenyl ring. SAR and QSAR studies help to quantify these effects. For example, a QSAR study on N-benzoyl-N'-phenylthiourea and its derivatives against MCF-7 breast cancer cells identified a correlation between the cytotoxic activity and the lipophilicity (π) of the compounds. researchgate.net The best QSAR equation was found to be Log 1/IC50 = 0.354 π + 0.064, indicating that increasing the lipophilicity of the substituents could lead to enhanced anticancer activity. researchgate.net

Correlation of Electronic and Steric Parameters with Biological Profiles

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical connection between the structural properties of a compound and its biological activity. longdom.org In the study of this compound and its derivatives, QSAR models are instrumental in understanding how electronic and steric factors influence their biological profiles. nih.gov These models help to predict the activity of newly designed compounds before their chemical synthesis. longdom.org

The biological activity of a drug is influenced by various physicochemical parameters, which can be broadly categorized into lipophilic (hydrophobic), electronic, and steric parameters. srmist.edu.in Electronic parameters relate to a molecule's ionization and polarity, affecting its ability to traverse cell membranes and interact with binding sites. sips.org.in Steric parameters are associated with the size and shape of the molecule, which are critical for the strength of its interaction with a biological receptor. ubaya.ac.id

Several studies have focused on elucidating the relationship between these parameters and the biological activities of phenylthiourea derivatives, including anticancer and antiviral effects. ubaya.ac.idkemdikbud.go.id

Detailed Research Findings

Research into phenylthiourea derivatives has demonstrated a significant correlation between their cytotoxic activity and a combination of lipophilic, electronic, and steric parameters. kemdikbud.go.id For instance, one QSAR study on a series of 28 phenylthiourea derivatives established a quantitative relationship between their cytotoxic effects on the sirtuin-1 enzyme and parameters such as the logarithm of the partition coefficient (ALogP), the acid dissociation constant (ACDpKa), and the molecular weight (PMW). kemdikbud.go.id The derived QSAR equation indicated that higher cytotoxic activity is associated with increased lipophilic, electronic, and steric values. kemdikbud.go.id

The general form of a QSAR equation can be represented as: Biological Activity = function (parameters) srmist.edu.in

A specific example of such an equation for phenylthiourea derivatives is: Log 1/c = -46.194 - 0.152 PMW - 3.769 ALogP - 1.336 ACDpKa kemdikbud.go.id

In this equation, 'c' represents the minimum concentration required for a defined biological response. srmist.edu.in The negative coefficients for the parameters suggest that an increase in their values leads to a higher in silico cytotoxic activity, which is represented by the rerank score in a negative form. kemdikbud.go.id

Another study focusing on N-benzoyl-N'-phenylthiourea derivatives as potential antiviral agents for COVID-19 found that steric parameters had a more significant impact on antiviral activity compared to lipophilic and electronic parameters. ubaya.ac.id This highlights the importance of the three-dimensional configuration of the molecule in its interaction with biological targets. mdpi.com

Data Tables

The following tables summarize the key parameters used in QSAR studies of phenylthiourea derivatives and provide an example of a derived QSAR model.

Table 1: Electronic and Steric Parameters in Phenylthiourea QSAR Studies
Parameter TypeParameterDescriptionReference
ElectronicACDpKaAcid dissociation constant, reflecting the degree of ionization. kemdikbud.go.id
σ HammettHammett constant, measuring the electron-donating or -withdrawing ability of substituents. ubaya.ac.id
ElectronegativityA measure of the tendency of an atom to attract a bonding pair of electrons. nih.gov
StericPMW (Molecular Weight)The mass of a molecule. kemdikbud.go.id
CMR (Calculated Molar Refractivity)A measure of the volume occupied by an atom or group and its polarizability. ubaya.ac.id
ES (Taft's Steric Parameter)A measure of the steric effect of a substituent. ubaya.ac.id
Van der Waals VolumeThe volume occupied by an individual molecule. nih.gov
Table 2: Example of a QSAR Model for Cytotoxic Activity of Phenylthiourea Derivatives
Biological ActivityQSAR EquationStatistical ParametersReference
Log 1/c (Cytotoxicity)-46.194 - 0.152(PMW) - 3.769(ALogP) - 1.336(ACDpKa)N = 28; r = 0.850; F = 20.866; P = 0.000; SE = 5.82160 kemdikbud.go.id

Despite a comprehensive search for scholarly articles and research data, there is a notable lack of specific information regarding the catalytic applications of the chemical compound This compound . The existing body of scientific literature primarily focuses on the broader class of thiourea derivatives and their general roles in organocatalysis, without detailing the specific activities or applications of this compound.

General research on thiourea compounds highlights their utility as organocatalysts, attributable to their ability to act as hydrogen bond donors, and in some cases, as bifunctional catalysts that exhibit both Brønsted acid and base properties. These characteristics are foundational to their application in various chemical transformations, including asymmetric catalysis.

However, detailed research findings, data tables, or specific examples of this compound being utilized in the following areas could not be found:

Organocatalysis Utilizing this compound

Role as a Hydrogen Bond Donor Catalyst

Brønsted Acid and Brønsted Base Catalysis

Development of Bifunctional Catalytic Systems

Asymmetric Catalysis and Enantioselective Transformations

Applications in Asymmetric Bond Formations (Carbon-Carbon, Carbon-Nitrogen, Carbon-Sulfur)

Stereochemical Control and Mechanism of Enantioselectivity

Without specific studies on this compound, it is not possible to provide a detailed and scientifically accurate article on its catalytic applications as requested. The available information is too general and does not meet the requirements of the outlined article structure. Further experimental research would be necessary to elucidate the specific catalytic properties and potential applications of this particular compound.

Catalytic Applications

Metal-Assisted Thiourea (B124793) Catalysis

No published research was found that specifically investigates 1-Butyl-3-phenylthiourea in metal-assisted catalytic systems.

Synergistic Effects between Thiourea Organocatalysts and Metal Lewis Acids

There is no available data or specific examples in the scientific literature concerning the synergistic catalytic effects between this compound and metal Lewis acids.

Catalysis in Multicomponent Reactions

Specific studies detailing the use of this compound as a catalyst in multicomponent reactions have not been reported in the reviewed literature.

Advanced Spectroscopic and Analytical Characterization Methodologies

Flow Cytometry for Cellular Activity Assessment

Flow cytometry is a sophisticated analytical technique used for the rapid measurement of physical and chemical characteristics of individual cells or particles as they pass in a fluid stream through a beam of light. This methodology is indispensable in cellular biology for assessing a variety of cellular activities, including apoptosis, cell cycle progression, and the generation of reactive oxygen species (ROS). By utilizing fluorescent probes, researchers can simultaneously measure multiple parameters on a cell-by-cell basis, providing detailed insights into the mechanisms by which chemical compounds affect cellular function.

In the context of evaluating the biological effects of thiourea (B124793) derivatives, such as 1-Butyl-3-phenylthiourea and its analogs, flow cytometry serves as a critical tool to elucidate their mechanism of action at a cellular level. Studies on closely related 1,3-disubstituted thiourea derivatives have employed flow cytometry to investigate their cytotoxic and apoptotic activities against various human cancer cell lines.

Apoptosis Assessment

A primary application of flow cytometry in this area is the quantitative analysis of apoptosis, or programmed cell death. One common method involves staining cells with Annexin V and a viability dye like propidium iodide (PI). Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. bdbiosciences.com PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the DNA of dead cells, where the membrane integrity is compromised.

This dual-staining approach allows for the differentiation of cell populations:

Viable cells: Annexin V-negative and PI-negative.

Early apoptotic cells: Annexin V-positive and PI-negative.

Late apoptotic or necrotic cells: Annexin V-positive and PI-positive.

Necrotic cells: Annexin V-negative and PI-positive.

Research on a series of 3-(trifluoromethyl)phenylthiourea analogs, which share a core structure with this compound, has utilized flow cytometry to evaluate their effects on both early and late apoptosis in cancer cells. nih.gov In one study, several thiourea derivatives were applied at their IC₅₀ concentrations to human colon cancer (SW480, SW620), prostate cancer (PC3), and chronic myelogenous leukemia (K-562) cell lines. nih.gov The analysis revealed that these compounds significantly induced late apoptosis or necrosis compared to untreated control cells. nih.gov

The pro-apoptotic effect was particularly strong in the SW480, SW620, and K-562 cell lines. nih.gov For instance, a 3-chloro-4-fluorophenylthiourea derivative (Compound 1 ) caused 60% of SW480 cells and 57% of SW620 cells to enter late apoptosis. nih.gov An even more potent effect was observed with a 3,4-dichlorophenylthiourea analog (Compound 2 ), which induced late apoptosis in 95% of SW480 cells and 99% of SW620 cells. nih.gov These findings demonstrate the cytotoxic influence of these selected derivatives. nih.gov

The results from such flow cytometry analyses can be summarized to quantify the efficacy of different compounds in inducing cell death pathways.

Table 1: Percentage of Cancer Cells in Late Apoptosis/Necrosis After Treatment with Thiourea Derivatives

This table summarizes the findings from a flow cytometry analysis assessing the apoptotic effect of selected 3-(trifluoromethyl)phenylthiourea derivatives on various human cancer cell lines. Data is presented as the percentage of cells in late apoptosis or necrosis.

CompoundSW480 (Colon Cancer)SW620 (Metastatic Colon Cancer)PC3 (Prostate Cancer)K-562 (Leukemia)
Compound 1 (3-chloro-4-fluorophenyl analog)60% ± 1.8%57% ± 1.2%--
Compound 2 (3,4-dichlorophenyl analog)95% ± 1.5%99% ± 0.5%--
Compound 8 (4-(trifluoromethyl)phenyl analog)97% ± 1.2%<26%--
Compound 9 (4-chlorophenyl analog)24% ± 0.4%<26%--
Data derived from a study on 1,3-disubstituted thiourea derivatives. nih.gov The symbol '-' indicates data not specified for that particular cell line in the cited research.

Cell Cycle Analysis

Flow cytometry is also a powerful tool for analyzing the cell cycle. By staining cells with a DNA-intercalating dye such as propidium iodide, the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined based on their DNA content. nih.gov This analysis can reveal if a compound induces cell cycle arrest at a particular checkpoint, which is a common mechanism for anticancer agents. For example, an accumulation of cells in the sub-G1 phase is often indicative of apoptosis, as it represents cells with fragmented DNA. researchgate.net

Reactive Oxygen Species (ROS) Detection

The generation of intracellular reactive oxygen species (ROS) is another cellular activity that can be measured using flow cytometry. nih.gov Probes like 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) are non-fluorescent until they are oxidized by ROS within the cell, at which point they become highly fluorescent. nih.gov By treating cells with a compound like this compound and then loading them with an ROS-sensitive dye, flow cytometry can quantify changes in intracellular ROS levels. This can help determine if the compound's cytotoxic effects are mediated through the induction of oxidative stress.

Future Directions and Research Perspectives

Design and Synthesis of Novel Thiourea (B124793) Derivatives with Enhanced Selectivity and Potency

The core structure of 1-Butyl-3-phenylthiourea offers a versatile scaffold for chemical modification to enhance its performance in various applications. Future research will focus on the rational design and synthesis of new analogues with superior selectivity and potency. Structure-activity relationship (SAR) studies will be crucial in guiding the synthetic efforts. By systematically modifying the butyl and phenyl groups, researchers can fine-tune the electronic and steric properties of the molecule.

Key synthetic strategies will likely involve:

Substitution on the Phenyl Ring: Introducing electron-donating or electron-withdrawing groups at different positions on the phenyl ring can significantly alter the hydrogen-bonding capability of the thiourea moiety, impacting its catalytic activity and binding affinity.

Modification of the Alkyl Chain: Varying the length and branching of the N-alkyl substituent (the butyl group) can modulate the compound's solubility and steric hindrance, which is critical for optimizing its interaction with specific substrates or biological targets.

Introduction of Chiral Centers: Incorporating chirality into the molecule is a key strategy for developing highly selective catalysts for asymmetric synthesis, a critical area in the production of pharmaceuticals and fine chemicals.

These targeted modifications aim to produce derivatives that are not only more potent but also highly selective for specific chemical transformations or biological receptors.

Table 1: Potential Modifications of this compound and Their Intended Effects

Modification SiteExample SubstituentDesired Property Enhancement
Phenyl Ring (para-position)Trifluoromethyl (-CF3)Increased acidity of N-H protons, enhanced catalytic activity.
Phenyl Ring (ortho-position)Methoxy (-OCH3)Altered steric environment, potential for new substrate selectivity.
Butyl ChainIsobutyl or Tert-butyl groupIncreased steric bulk, improved enantioselectivity in catalysis.
Butyl ChainChiral alkyl groupDevelopment of asymmetric organocatalysts.

Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding

To accelerate the design of next-generation thiourea derivatives, a synergistic approach combining computational modeling and experimental validation is essential. nih.gov Quantum mechanical calculations, such as Density Functional Theory (DFT), can provide profound insights into reaction mechanisms, transition state geometries, and the non-covalent interactions that govern catalysis and molecular recognition. nih.gov

Future research will increasingly rely on this integrated approach to:

Elucidate Reaction Mechanisms: Computational studies can map out the entire energy profile of a reaction catalyzed by this compound, identifying the rate-determining steps and the role of the catalyst in stabilizing transition states.

Predict Catalyst Performance: In silico screening of virtual libraries of thiourea derivatives can help prioritize synthetic targets with the highest predicted activity and selectivity, saving significant time and resources. jppres.com

Understand Binding Modes: Molecular docking simulations can predict how these derivatives interact with biological targets, such as enzymes or receptors, guiding the design of compounds with improved pharmacological profiles. jppres.com

By closely coupling theoretical predictions with experimental results from kinetics, spectroscopy, and structural analysis, a more complete and nuanced understanding of how these molecules function at the molecular level can be achieved. rsc.org

Exploration of New Catalytic Transformations and Applications in Complex Molecule Synthesis

While thiourea derivatives are well-established as effective organocatalysts for a range of reactions, there remains significant scope for expanding their catalytic repertoire. nih.gov Future investigations will focus on harnessing this compound and its analogues to catalyze novel and more challenging chemical transformations.

Promising areas for exploration include:

Asymmetric Catalysis: The development of new chiral derivatives could unlock novel asymmetric reactions, providing efficient routes to enantiomerically pure compounds that are vital for the pharmaceutical industry.

Tandem or Cascade Reactions: Designing thiourea catalysts that can initiate a sequence of reactions in a single pot (a cascade reaction) offers a powerful strategy for rapidly building molecular complexity from simple starting materials.

C-H Activation: A major goal in modern organic synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. Research into whether thiourea catalysts can mediate or assist in such transformations could lead to more efficient and atom-economical synthetic methods.

The application of these new catalytic methods to the total synthesis of natural products and other complex organic molecules will be a key measure of their success, demonstrating their utility in addressing real-world synthetic challenges.

Development of this compound-Based Materials for Advanced Applications

The unique hydrogen-bonding capabilities and potential for functionalization make this compound an attractive building block for advanced materials. Research in this area is directed towards incorporating the thiourea moiety into larger systems to create materials with novel properties and functions.

Future directions may include:

Polymer-Supported Catalysts: Immobilizing this compound derivatives onto solid supports, such as polymers or silica gel, can lead to the development of heterogeneous catalysts. These materials offer the advantage of easy separation from the reaction mixture, enabling catalyst recycling and more sustainable chemical processes.

Chemosensors: The ability of the thiourea group to bind to specific anions or metal ions can be exploited to create chemosensors. By attaching a reporter group (e.g., a fluorophore) to the thiourea scaffold, materials could be designed to signal the presence of target analytes through a change in color or fluorescence.

Functional Polymers: Incorporating the thiourea unit into the backbone or side chains of polymers could create materials with unique properties, such as enhanced adhesion, thermal stability, or the ability to self-heal through reversible hydrogen bonding. nih.gov

Research into the Environmental Implications of Synthesis and Degradation Pathways

As the use of this compound and its derivatives in catalysis and materials science grows, it is imperative to understand their environmental fate. Future research must address the lifecycle of these compounds, from their synthesis to their eventual degradation.

Key research questions include:

Green Synthesis Routes: Developing more environmentally friendly methods for synthesizing these compounds, using less hazardous solvents and reagents and improving energy efficiency.

Biodegradability: Investigating the susceptibility of this compound to degradation by microorganisms in soil and water. Studies on analogous compounds like butyl- and phenyltins have shown that the degree of substitution can affect persistence, with less substituted compounds often being more persistent. nih.gov

Degradation Pathways: Identifying the breakdown products of these compounds under various environmental conditions (e.g., exposure to sunlight, water, microbial action). Understanding these pathways is crucial for assessing any potential long-term environmental impact. nih.govnih.gov

Ecotoxicity: Evaluating the toxicity of the parent compound and its degradation products to aquatic and terrestrial organisms to ensure that their use does not pose a risk to ecosystem health.

A thorough understanding of these environmental implications is essential for the responsible development and application of this important class of chemical compounds.

Q & A

Q. How can researchers design derivatives of this compound with enhanced nonlinear optical (NLO) properties?

  • Methodological Answer :
  • Hyperpolarizability calculations : Use B3LYP/6-311++G(d,p) to compute β values; prioritize substituents with strong electron-donating/withdrawing groups.
  • Crystal engineering : Optimize molecular packing via co-crystallization with polar guests to enhance bulk NLO response .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.